molecular formula C13H17F2NO2S B2809101 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide CAS No. 1396888-31-5

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Cat. No.: B2809101
CAS No.: 1396888-31-5
M. Wt: 289.34
InChI Key: XWKOGMTXXQIDJU-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is a useful research compound. Its molecular formula is C13H17F2NO2S and its molecular weight is 289.34. The purity is usually 95%.
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Scientific Research Applications

Thermal Decomposition Studies

The compound's involvement in thermal decomposition processes has been studied. Specifically, the thermal decomposition of similar compounds, such as O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines, results in products including N-t-butyl-2-(methylthio)benzamide. These studies offer insight into the thermal stability and decomposition pathways of benzamide derivatives, which could be relevant for 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide (Uchida, Kobayashi, & Kozuka, 1981).

Synthesis and Chemical Reactions

Research has been conducted on the synthesis of similar fluorinated benzamides and their use in chemical reactions. For instance, a study on the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers highlights innovative methods for synthesizing difluorinated compounds. These methods might be applicable to the synthesis of this compound (Cui et al., 2023).

Antipathogenic Potential

The antipathogenic activity of similar compounds, particularly those with fluoro and methylthio groups, has been researched. Acylthioureas and related benzamides have demonstrated significant activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential antipathogenic applications for this compound (Limban, Marutescu, & Chifiriuc, 2011).

Imaging Agent Development

The development of imaging agents for positron emission tomography (PET) using fluorine-labeled benzamide analogues is another area of research. These agents are designed to image the sigma2 receptor status of solid tumors, indicating potential applications in cancer diagnostics. By extension, the fluorinated structure of this compound might make it suitable for similar applications (Tu et al., 2007).

Properties

IUPAC Name

3,4-difluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-13(18,5-6-19-2)8-16-12(17)9-3-4-10(14)11(15)7-9/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKOGMTXXQIDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC(=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.